Linoleic Acid
Description
Contextualization within Fatty Acid Biochemistry
9,12-Octadecadienoic acid is an 18-carbon chain polyunsaturated fatty acid with two cis double bonds at the 9th and 12th carbon positions. wikipedia.orgquora.comnih.gov It belongs to the omega-6 group of fatty acids, which means the first double bond is located six carbons from the methyl end of the fatty acid chain. nih.gov
In the body, linoleic acid serves several critical functions. It is a key structural component of cell membranes and a precursor for the synthesis of other bioactive lipid mediators. oregonstate.edu The metabolism of this compound is a crucial pathway, beginning with its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. news-medical.net GLA is then converted to dihomo-gamma-linolenic acid (DGLA), which can be further metabolized to arachidonic acid (AA). news-medical.netnih.gov Arachidonic acid is a precursor to eicosanoids, such as prostaglandins (B1171923) and thromboxanes, which are hormone-like lipids involved in processes like blood clotting and inflammation. news-medical.net
This compound and another essential fatty acid, alpha-linolenic acid (ALA), an omega-3 fatty acid, compete for the same metabolic enzymes. oregonstate.edu The balance between omega-6 and omega-3 fatty acids in the diet is important, as a higher ratio of omega-6 to omega-3 can promote processes like platelet aggregation and vasoconstriction. nih.gov
Isomeric Forms and Stereochemistry in Research Contexts
9,12-Octadecadienoic acid exists in various isomeric forms, which are molecules that have the same chemical formula but different arrangements of atoms. These isomers can be positional, where the double bonds are in different locations, or geometric (cis/trans), where the arrangement of atoms around the double bonds differs.
The most common form is cis-9,cis-12-octadecadienoic acid. nist.gov However, other isomers exist, such as:
Conjugated Linoleic Acids (CLAs): This is a family of isomers where the double bonds are conjugated, meaning they are separated by only one single bond. wikipedia.orgostrovit.com This is different from the typical arrangement in polyunsaturated fatty acids where double bonds are separated by two single bonds. wikipedia.org Rumenic acid (cis-9, trans-11-CLA) is the most abundant CLA found in nature, particularly in the meat and dairy products from ruminant animals. wikipedia.orgatamanchemicals.com It is produced by the biohydrogenation of polyunsaturated fatty acids by bacteria in the rumen. atamanchemicals.com
Trans Isomers: Isomers with trans double bonds, such as 9(E),12(Z)-octadecadienoic acid, are also found. caymanchem.com This particular isomer contains a trans double bond at the C9 position and has been identified in bovine milk fat and partially hydrogenated vegetable oils. caymanchem.com
The stereochemistry of these isomers is crucial as it determines their biological activity. For instance, the specific arrangement of double bonds in different CLA isomers leads to distinct health effects. wikipedia.org Research has also delved into the stereochemical aspects of the conversion of this compound into its hydroxylated derivatives, such as 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org
| Compound Name | Systematic Name | Formula | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|---|
| This compound | (9Z,12Z)-octadeca-9,12-dienoic acid | C18H32O2 | 280.45 | Essential omega-6 fatty acid with two cis double bonds. nih.govnist.gov |
| Rumenic Acid | (9Z,11E)-octadeca-9,11-dienoic acid | C18H32O2 | 280.45 | A conjugated this compound (CLA) with one cis and one trans double bond. iarc.frwikidata.org |
| 9(E),12(Z)-Octadecadienoic Acid | (9E,12Z)-octadeca-9,12-dienoic acid | C18H32O2 | 280.5 | An isomer with a trans double bond at the C9 position. caymanchem.com |
Historical Perspectives in Academic Discovery and Investigation
The understanding of fatty acids has evolved significantly over time. Initially, dietary fat was primarily recognized for its role as an energy source and a carrier for fat-soluble vitamins. nih.gov The concept that some fatty acids are essential nutrients was a groundbreaking discovery.
In 1929, George and Mildred Burr conducted seminal research showing that rats fed a fat-free diet developed a deficiency disease. nih.gov They demonstrated that this condition could be prevented by including this compound in the diet, leading to its classification as an essential fatty acid. nih.gov Their work challenged the prevailing view that the body could synthesize all the fatty acids it needed from carbohydrates. nih.gov
Following this, the Burrs also showed that alpha-linolenic acid is another essential fatty acid. nih.gov The term "linolenic acid" was first used by the Austrian chemist Karl Hazura in 1887. wikipedia.org However, pure α-linolenic acid was not isolated until 1909 by researchers working independently. wikipedia.org
Further research continued to unravel the complex roles of these fatty acids. In 1950, it was discovered that this compound is a precursor to arachidonic acid. gerli.com The investigation into the various isomers of this compound, particularly the conjugated linoleic acids (CLAs), gained momentum in the latter half of the 20th century. The anticarcinogenic properties of CLAs were first reported in the 1980s, sparking significant interest in their potential health benefits. news-medical.net
| Year | Discovery | Researcher(s) |
|---|---|---|
| 1887 | Linolenic acid was discovered and named. | Karl Hazura wikipedia.org |
| 1909 | α-Linolenic acid was first isolated in pure form. | Ernst Erdmann, F. Bedford, and Adolf Rollett (independently) wikipedia.org |
| 1929 | Demonstrated that this compound is an essential fatty acid. | George and Mildred Burr nih.gov |
| 1950 | Showed that this compound is a precursor to arachidonic acid. | Widmer and Holman gerli.com |
| 1985 | Reported the inhibitory effects of CLAs on mouse epidermal neoplasia. | Research that sparked interest in CLA health benefits. news-medical.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
|---|---|---|
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InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
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InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
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Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
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Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
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Molecular Formula |
C18H32O2 | |
| Record name | LINOLEIC ACID | |
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| Record name | linoleic acid | |
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Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025505 | |
| Record name | Linoleic acid | |
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Molecular Weight |
280.4 g/mol | |
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Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | Linoleic and linolenic acid (mixture) | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
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| Record name | Linoleic and linolenic acid (mixture) | |
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Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
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Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
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Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
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Biosynthesis and Metabolic Pathways of 9,12 Octadecadienoic Acid
Precursor Pathways and Substrates
The biosynthesis of various biologically active lipid mediators originates from precursor fatty acids, with 9,12-octadecadienoic acid, commonly known as linoleic acid, playing a central role.
This compound as a Primary Precursor
This compound (LA), an 18-carbon omega-6 polyunsaturated fatty acid, serves as a fundamental precursor for the synthesis of a wide array of signaling molecules. wikipedia.orgnih.gov It is an essential fatty acid for humans, meaning it must be obtained through diet. wikipedia.org In biological systems, LA is primarily derived from the diet, sourced from vegetable oils, nuts, seeds, and meats. nih.gov
The initial step in the biosynthesis of LA itself involves the desaturation of oleic acid (C18:1Δ⁹) by the enzyme Δ12-desaturase, which introduces a second double bond. biologists.comfrontiersin.orgnih.gov This conversion is a critical control point in the production of omega-6 fatty acids. frontiersin.orgnih.gov Once available, this compound can undergo further enzymatic transformations to produce longer-chain polyunsaturated fatty acids. For instance, Δ6-desaturase converts LA into gamma-linolenic acid (GLA), which is then elongated to dihomo-γ-linolenic acid (DGLA), a direct precursor to arachidonic acid (AA). wikipedia.orgresearchgate.net This metabolic cascade highlights the pivotal position of this compound at the head of a significant branch of fatty acid metabolism. wikipedia.orgresearchgate.net
Furthermore, this compound acts as a substrate for several major enzymatic pathways, including those involving lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 enzymes (CYPs), leading to the generation of a diverse group of bioactive lipid mediators known as oxylipins. nih.govmdpi.commdpi.com
Enzymatic Transformations and Catalysis
The metabolic fate of 9,12-octadecadienoic acid is directed by several key enzyme families, each responsible for producing a distinct set of bioactive metabolites. These enzymatic pathways play crucial roles in cellular signaling and physiological processes.
Lipoxygenases (LOXs) in Oxidative Metabolism
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like this compound. researchgate.netwikipedia.org This process involves the insertion of molecular oxygen into the fatty acid backbone, leading to the formation of hydroperoxy fatty acids. researchgate.net In the case of this compound, LOXs can act at different positions, but the most common products are 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). wikipedia.orgmdpi.com
These hydroperoxides are often unstable and are subsequently reduced to their corresponding hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org Different LOX isoenzymes exhibit distinct substrate preferences and positional specificities. For example, 15-lipoxygenase-1 (15-LOX-1) preferentially metabolizes this compound to 13-S-HODE. nih.gov The specific regio- and stereochemistry of the resulting HODE molecules are critical determinants of their biological activity.
| Enzyme | Primary Product(s) | Subsequent Metabolite(s) |
|---|---|---|
| Lipoxygenases (general) | 9-Hydroperoxyoctadecadienoic acid (9-HPODE), 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 9-Hydroxyoctadecadienoic acid (9-HODE), 13-Hydroxyoctadecadienoic acid (13-HODE) |
| 15-Lipoxygenase-1 (15-LOX-1) | 13-S-Hydroperoxyoctadecadienoic acid | 13-S-Hydroxyoctadecadienoic acid (13-S-HODE) |
| Linoleate (B1235992) 11-lipoxygenase | (9Z,12Z)-(11S)-11-hydroperoxyoctadeca-9,12-dienoate | - |
Cyclooxygenases (COXs) and Metabolite Formation
Cyclooxygenases (COXs), also known as prostaglandin-endoperoxide synthases, are bifunctional enzymes that catalyze the initial steps in the formation of prostanoids from arachidonic acid. nih.govmdpi.com While arachidonic acid is the preferred substrate, COX enzymes, including COX-1 and COX-2, can also metabolize this compound. nih.govnih.gov
The metabolism of this compound by COX-1 and COX-2 primarily yields 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This hydroperoxide can then be reduced to 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). nih.gov Additionally, COX enzymes can produce 9-hydroxyoctadecadienoic acid (9-HODE) from this compound. mdpi.comuu.nl Studies with sheep vesicular gland microsomes, a rich source of COX-1, have shown the conversion of this compound into a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org
Cytochrome P450 Enzymes (CYPs) in Hydroxylation and Epoxidation
The cytochrome P450 (CYP) superfamily of enzymes represents a major pathway for the metabolism of this compound, leading to the formation of a variety of oxidized metabolites, including hydroxylated and epoxidized products. nih.govmdpi.comdiva-portal.org These reactions are critical for both the generation of signaling molecules and the detoxification of fatty acids. mdpi.comjmb.or.kr
CYP Monooxygenases
CYP monooxygenases catalyze the insertion of one atom of molecular oxygen into the this compound molecule. mdpi.com This can result in two primary types of modifications: hydroxylation and epoxidation.
Hydroxylation: Several CYP isoforms can hydroxylate this compound at various positions. This includes the formation of 11-hydroxyoctadecadienoic acid (11-HODE) and other mid-chain hydroxy metabolites. diva-portal.org For instance, human recombinant CYPs such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have been shown to convert this compound to 11-HODE. uniprot.org CYP4A1, a key PUFA hydroxylase in rats, metabolizes this compound to 18- and 17-hydroxyoctadecadienoic acids (HODEs). mdpi.com Human CYP4A11 also exhibits hydroxylase activity towards this compound. mdpi.com
Epoxidation: CYP epoxygenases catalyze the formation of epoxides at the double bonds of this compound. nih.gov The primary products are 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). nih.govnih.gov Key human CYP isoforms responsible for this conversion include CYP2C8, CYP2C9, and CYP2J2. nih.govnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). nih.govnih.gov
| CYP Isoform | Primary Reaction Type | Key Metabolite(s) |
|---|---|---|
| CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4 | Hydroxylation | 11-Hydroxyoctadecadienoic acid (11-HODE) |
| CYP2C8, CYP2C9, CYP2J2 | Epoxidation | 9,10-Epoxyoctadecenoic acid (9,10-EpOME), 12,13-Epoxyoctadecenoic acid (12,13-EpOME) |
| CYP4A1 (rat), CYP4A11 (human) | Hydroxylation | 17-Hydroxyoctadecadienoic acid (17-HODE), 18-Hydroxyoctadecadienoic acid (18-HODE) |
Non-Enzymatic Generation Mechanisms
Autoxidation Processes
9,12-Octadecadienoic acid is highly susceptible to non-enzymatic oxidation, a process known as autoxidation, due to the presence of two bis-allylic hydrogen atoms in its structure. rsc.org This spontaneous reaction with molecular oxygen is a major cause of lipid deterioration. jst.go.jp The process is typically initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen from another LA molecule, propagating a chain reaction. rsc.org
The primary products of LA autoxidation are a mixture of hydroperoxy-octadeca-dienoic acid (HPODE) isomers. nih.gov These initial products are unstable and can degrade into a variety of secondary oxidation products, including oxo-octadeca-dienoic acid (oxo-ODE) isomers, aldehydes, and other volatile compounds that contribute to rancidity. jst.go.jpnih.gov The autoxidation process can be accelerated by factors such as heat and light. uc.pt The progress of autoxidation can be monitored by measuring the decrease in LA and the simultaneous formation of its oxidation products. nih.gov
Table 4: Major Products of 9,12-Octadecadienoic Acid Autoxidation
| Product Class | Specific Examples | Formation Stage |
|---|---|---|
| Hydroperoxides | Hydroperoxy-octadeca-dienoic acid (HPODE) isomers (c,t and t,t) nih.gov | Primary |
| Keto-dienes | Oxo-octadeca-dienoic acid (oxo-ODE) isomers nih.gov | Secondary (from HPODE degradation) |
| Other Products | Aldehydes, volatile compounds jst.go.jp | Secondary/Tertiary |
Nitric Oxide (NO) and Fatty Acid-Dependent Redox Reactions
Beyond autoxidation, 9,12-octadecadienoic acid can undergo non-enzymatic modification through reactions with nitric oxide (NO) and its derived reactive nitrogen species (RNS). nih.govpnas.org These reactions are significant in biological systems, particularly under conditions of inflammatory stress where both NO and lipid oxidation intermediates are produced at higher rates. pnas.org
The interaction between RNS and LA can lead to the formation of nitrated fatty acids. nih.gov Species such as peroxynitrite (ONOO-), nitrogen dioxide (•NO2), and the nitronium ion (NO2+) can react with LA to yield nitrated products, including 10- and 12-nitro-9,12-octadecadienoic acid, collectively known as nitrothis compound (LNO2). nih.govpnas.orgnih.gov These nitrated derivatives have been identified in human plasma and cell membranes and are considered bioactive signaling mediators. pnas.org The mechanism of formation involves either the addition of nitrogen dioxide to a double bond or hydrogen atom abstraction followed by reaction with RNS. nih.gov The presence of oxygen can influence the product profile, favoring the formation of allylic hydroperoxides in some conditions.
Table 5: Products of Nitric Oxide-Dependent Reactions with 9,12-Octadecadienoic Acid
| Reactive Nitrogen Species | Key Products | Biological Significance |
|---|---|---|
| Peroxynitrite (ONOO-) | Nitrothis compound (LNO2) isomers nih.gov | Cell signaling mediators nih.govpnas.org |
| Nitrogen Dioxide (•NO2) | Nitrothis compound (LNO2) isomers nih.gov | Formed during inflammation pnas.org |
| Nitronium Ion (NO2+) | Nitrothis compound (LNO2) isomers nih.gov | Potent nitrating agent |
Metabolic Fates and Catabolism
Once formed or ingested, 9,12-octadecadienoic acid can follow several metabolic routes. A primary fate for fatty acids is catabolism for energy production. medbullets.comcambridge.org In hepatocytes and myocytes, LA can be broken down through β-oxidation, a process that occurs in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle. medbullets.com Studies have shown that a significant portion of dietary polyunsaturated fatty acids is directed towards catabolism via β-oxidation. cambridge.org
Besides catabolism, LA can be anabolically processed. It can be transported into cells and converted into other fatty acids. nih.gov For example, in the human colon, gut bacteria can metabolize LA into conjugated this compound (CLA) isomers, such as cis-9,trans-11-18:2, and subsequently to vaccenic acid. asm.org In the yeast Saccharomyces cerevisiae, LA supplementation has been shown to increase glucose consumption and ethanol (B145695) production, indicating a significant impact on primary carbon metabolism. nih.gov This organism can also convert LA into other fatty acids. nih.govresearchgate.net Finally, LA can be incorporated and deposited into tissue lipids, contributing to the composition of cell membranes and lipid stores. cambridge.org
Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. wikipedia.org This process occurs within the mitochondria and peroxisomes, systematically shortening the fatty acid chain by two carbons in each cycle to generate acetyl-CoA, NADH, and FADH₂. wikipedia.org For polyunsaturated fatty acids like 9,12-octadecadienoic acid, the standard beta-oxidation pathway requires additional enzymatic steps to handle the cis double bonds, which are not substrates for the typical acyl-CoA dehydrogenase. wikipedia.orgeagri.org
The beta-oxidation of this compound proceeds normally until the double bonds are encountered. The process involves the following key steps:
Activation : this compound is first activated to linoleoyl-CoA in the cytoplasm.
Mitochondrial Transport : The activated fatty acid is transported into the mitochondrial matrix.
Standard Beta-Oxidation Cycles : The pathway proceeds as usual for the saturated portion of the fatty acid chain.
Isomerization and Reduction : When a cis-Δ³ or cis-Δ⁴ double bond is formed, which cannot be processed by enoyl-CoA hydratase, auxiliary enzymes are required. wikipedia.org An isomerase, such as enoyl-CoA isomerase, converts the cis double bond into a trans configuration, allowing beta-oxidation to continue. eagri.org For the second double bond, a 2,4-dienoyl-CoA reductase is also necessary to reduce the conjugated diene intermediate, enabling the cycle to proceed to completion. wikipedia.orgeagri.org
In the yeast Yarrowia lipolytica, genes involved in peroxisomal β-oxidation, such as those encoding acyl-CoA oxidases (POX genes) and peroxisome biogenesis factors (PEX genes), have been identified as key regulators in the degradation of this compound. acs.org
Conversion to Hydroxyl and Keto Metabolites
9,12-Octadecadienoic acid is a substrate for various oxygenating enzymes, leading to the formation of hydroxyl and keto derivatives known collectively as oxidized this compound metabolites (OXLAMs). nih.gov These metabolites are bioactive molecules implicated in a wide range of cellular processes. The primary enzymes involved are lipoxygenases (LOXs), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govwikipedia.org
The initial step is the formation of hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to their more stable hydroxy-octadecadienoic acid (HODE) counterparts. nih.govresearchgate.net These HODEs can be further oxidized to form keto-octadecadienoic acids (oxo-ODEs). wikipedia.orgresearchgate.net
9-Hydroxyoctadecadienoic acid (9-HODE) and 9-oxo-octadecadienoic acid (9-oxo-ODE) : These metabolites are formed via the action of enzymes like COX-1, COX-2, and certain cytochrome P450s. wikipedia.org COX enzymes predominantly produce the 9(R)-HODE stereoisomer. wikipedia.org 9-HODE can then be metabolized to 9-oxo-ODE by hydroxy-fatty-acid dehydrogenases. wikipedia.org
13-Hydroxyoctadecadienoic acid (13-HODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE) : 15-lipoxygenase (15-LOX) is a key enzyme in the synthesis of 13-HODE from this compound. nih.gov COX enzymes also produce 13-HODE, primarily the (S) stereoisomer. wikipedia.org Similar to its 9-positional isomer, 13-HODE is a precursor to 13-oxo-ODE, a conversion catalyzed by hydroxy fatty acid dehydrogenase. wikipedia.orgmdpi.com
The enzymatic and non-enzymatic oxidation of this compound produces a complex mixture of these metabolites. nih.govresearchgate.net
Table 1: Key Hydroxyl and Keto Metabolites of 9,12-Octadecadienoic Acid
| Metabolite Name | Abbreviation | Molecular Formula | Molar Mass (g/mol) | Precursor | Key Synthesizing Enzymes |
|---|---|---|---|---|---|
| 9-Hydroxyoctadecadienoic acid | 9-HODE | C18H32O3 | 296.44 | 9-HpODE | COX-1, COX-2, Cytochrome P450 wikipedia.org |
| 13-Hydroxyoctadecadienoic acid | 13-HODE | C18H32O3 | 296.44 | 13-HpODE | 15-LOX, COX-1, COX-2 wikipedia.orghmdb.catargetmol.com |
| 9-oxo-octadecadienoic acid | 9-oxo-ODE / 9-KODE | C18H30O3 | 294.429 | 9-HODE | Hydroxy-fatty-acid dehydrogenase wikipedia.orgfoodb.ca |
| 13-oxo-octadecadienoic acid | 13-oxo-ODE / 13-KODE | C18H30O3 | 294.43 | 13-HODE | Hydroxy-fatty-acid dehydrogenase wikipedia.orgmdpi.com |
Formation of Epoxide Products
Another significant metabolic pathway for 9,12-octadecadienoic acid is epoxidation, where one of the double bonds is converted into an epoxide ring. This reaction is primarily catalyzed by cytochrome P450 epoxygenases. wikipedia.org The resulting products are known as epoxyoctadecenoic acids (EpOMEs).
Vernolic Acid (12,13-EpOME) : Also known as leukotoxin B, vernolic acid is formed by the epoxidation of the C12-C13 double bond of this compound. wikipedia.org In mammals, this conversion is carried out by CYP epoxygenase enzymes. wikipedia.org
Coronaric Acid (9,10-EpOME) : Also referred to as leukotoxin, coronaric acid results from the epoxidation of the C9-C10 double bond. wikipedia.orgwikipedia.org Cytochrome P450 enzymes also catalyze this transformation. wikipedia.org Studies with specific P450 isoforms have shown they can epoxidize both double bonds in this compound, producing a mixture of vernolic and coronaric acids. nih.gov
These epoxide products can also be formed non-enzymatically through autoxidation when this compound is exposed to oxygen. wikipedia.org
Table 2: Epoxide Products of 9,12-Octadecadienoic Acid
| Product Name | Systematic Name | Molecular Formula | Molar Mass (g/mol) | Key Synthesizing Enzymes |
|---|---|---|---|---|
| Vernolic Acid | 12,13-epoxy-cis-9-octadecenoic acid | C18H32O3 | 296.451 wikipedia.org | Cytochrome P450 epoxygenases wikipedia.orgwikipedia.org |
| Coronaric Acid | 9,10-epoxy-12Z-octadecenoic acid | C18H32O3 | 296.451 wikipedia.org | Cytochrome P450 epoxygenases wikipedia.org |
Dimerization Pathways of 9,12-Octadecadienoic Acid
Dimerization represents a pathway where two fatty acid molecules link to form a larger structure. Dimeric fatty acids can be generated from 9,12-octadecadienoic acid through several mechanisms. mdpi.com These pathways are relevant in both industrial processes, such as the production of biodegradable plastics and lubricants, and biological systems, particularly under conditions of oxidative stress. mdpi.com
The primary routes for dimerization include:
Diels-Alder Reactions : This type of cycloaddition reaction can occur between a conjugated diene (like conjugated this compound) and another unsaturated fatty acid, forming a six-membered ring structure. mdpi.comnih.gov However, this is not considered the main pathway for the dimerization of non-conjugated this compound without a catalyst. nih.gov
Reactions of Oxidized Intermediates : A more common pathway involves the secondary reactions of oxidized fatty acids. mdpi.com Oxidative processes can generate reactive intermediates, such as radicals or hydroxylated fatty acids. mdpi.com These reactive species can then react with other fatty acid molecules to form dimers through ester or ether linkages. mdpi.com For instance, hydroxylated fatty acids can react with the carboxylic acid group of another molecule to form an ester-linked dimer. mdpi.com The ozonolysis of this compound can also lead to reactive Criegee intermediates, which are known to participate in dimer formation. rsc.org
Clay catalysts, such as montmorillonite, are often used in industrial settings to facilitate the dimerization of fatty acids like oleic and this compound at high temperatures. nih.gov
Molecular Mechanisms of Action and Cellular Interactions
Interaction with Cell Membranes
9,12-Octadecadienoic acid, commonly known as linoleic acid (LA), is a polyunsaturated fatty acid that plays a crucial role in the structure and function of biological membranes. As a key component of phospholipids (B1166683), LA is integrated into the cell membrane, where it influences the membrane's biophysical properties. tandfonline.comresearchgate.net The degree of unsaturation of fatty acids within the membrane is a primary determinant of membrane fluidity. tandfonline.com
Studies have shown that the incorporation of this compound into cell membranes increases their fluidity. diabetesjournals.orgnih.gov For instance, research on Friend erythroleukemia cells demonstrated that when grown in media enriched with linoleate (B1235992), the polyunsaturated fatty acid component of their microsomal phospholipids rose to 52%, resulting in more fluid membranes compared to control cells. diabetesjournals.org Similarly, in differentiated human neuroblastoma (SH-SY5Y) cells, while this compound (with two double bonds) did not significantly alter membrane fluidity on its own, fatty acids with four or more double bonds did increase membrane fluidity. nih.gov This suggests that the impact on membrane fluidity is dependent on the degree of unsaturation. tandfonline.comnih.gov
The fluidity of the cell membrane, in turn, can modulate the function of membrane-associated proteins and cellular processes. tandfonline.comnih.gov Alterations in the fatty acid composition of membranes can affect the activity of enzymes and the function of receptors embedded within the membrane. diabetesjournals.orgnih.gov The dynamic nature of the membrane, influenced by fatty acids like this compound, is therefore essential for various cellular functions, including signaling and transport.
Modulation of Intracellular Signaling Pathways
9,12-Octadecadienoic acid and its derivatives are potent signaling molecules that can modulate a variety of intracellular signaling pathways, influencing processes such as inflammation, cell proliferation, and gene expression. frontiersin.orgmdpi.com
Receptor Binding and Downstream Effects
This compound can bind to and modulate the activity of several cell surface and intracellular receptors. It has been identified as a ligand for the free fatty acid receptor GPR40 (also known as FFAR1), a G protein-coupled receptor that mediates inflammatory responses. nih.gov In bovine neutrophils, this compound has been shown to induce intracellular calcium mobilization through the activation of phospholipase C (PLC). frontiersin.org It also triggers the phosphorylation of key signaling proteins such as ERK1/2, p38 MAPK, and Akt. frontiersin.org
Furthermore, this compound has been found to interfere with the binding of ligands to other receptors, such as the adenosine (B11128) A1 receptor, where it acts as a noncompetitive inhibitor. nih.govacs.org In the context of viral entry, this compound can bind to a hydrophobic pocket in the spike glycoprotein (B1211001) of SARS-CoV-2, stabilizing a non-infectious conformation of the protein and thereby interfering with viral entry into host cells. nih.gov
cGMP-Dependent and cGMP-Independent Signaling
Nitrated derivatives of this compound (nitro-linoleic acid or LNO2) are recognized as important signaling molecules that can act through both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and independent pathways. pnas.orgnih.gov LNO2 can induce vessel relaxation, a process that is partially mediated by cGMP-dependent mechanisms. pnas.org In platelets, LNO2 inhibits aggregation by modulating cAMP-dependent pathways. pnas.org
Conversely, in neutrophils, LNO2 exerts its inhibitory effects on functions like degranulation and superoxide (B77818) formation through cGMP-independent mechanisms. pnas.org Studies have also shown that neuroprotection following cardiac arrest may involve both cGMP-dependent and cGMP-independent signaling pathways initiated by nitro-conjugated this compound. researchgate.net This dual signaling capability highlights the versatility of this compound derivatives in cellular regulation. pnas.orgnih.gov
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
This compound and its conjugated isomers (CLA) are well-established ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation. researchgate.netpnas.orgpurdue.edu Both PPARα and PPARγ can be directly activated by this compound. pnas.orgpnas.org
Different isomers of CLA exhibit varying affinities and efficacies for PPAR subtypes. For instance, the cis-9, trans-11 CLA isomer is a potent activator of mouse PPARγ, while other isomers also demonstrate the ability to bind and activate PPARs. researchgate.netpurdue.edu The activation of PPARs by this compound and its derivatives can occur at physiologically relevant concentrations. pnas.orgpnas.org For example, nitrothis compound (LNO2) has been identified as a potent endogenous ligand for PPARγ, with a binding affinity (Ki) of approximately 133 nM. pnas.org
The interaction between this compound and PPARs is a key mechanism through which it exerts its biological effects, including the regulation of gene expression related to lipid homeostasis and inflammatory responses. researchgate.netpnas.org
Table 1: Activation of PPAR Subtypes by this compound Derivatives
| Compound | PPAR Subtype Activated | Potency/Affinity | Cell/System Studied | Reference |
|---|---|---|---|---|
| This compound | PPARα, PPARγ | IC50 in the 2-20 μM range | GST-xPPARα and GST-xPPARγ | pnas.org |
| Nitrothis compound (LNO2) | PPARγ, PPARα, PPARδ | Ki ≈ 133 nM for PPARγ | CV-1 cells | pnas.org |
| cis-9, trans-11 CLA | PPARγ | Most efficacious activator among CLAs tested | CV-1 cells with mouse PPARγ | purdue.edu |
| cis-9, trans-11 CLA | PPARα | Ki = 140 nM | Human PPARα | purdue.edu |
| trans-10, cis-12 CLA | PPARα | Ki > 140 nM | Human PPARα | purdue.edu |
This table is not exhaustive and represents selected findings.
Modulation of Gene Expression (e.g., PPAR-gamma)
The activation of PPARs by 9,12-octadecadienoic acid and its metabolites directly leads to the modulation of target gene expression. researchgate.netpnas.org PPARs function by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. pnas.org
Studies have demonstrated that conjugated this compound (CLA) can upregulate the expression of the PPARγ gene itself in non-small cell lung cancer cell lines. nih.gov This suggests a potential positive feedback loop where CLA not only activates the PPARγ protein but also enhances its expression. In dairy ewes, however, the trans-10, cis-12 isomer of CLA was found to downregulate the expression of genes involved in lipogenesis, and this effect was not overcome by a PPARγ agonist, indicating that in some contexts, the effects of CLA on gene expression can be independent of the PPARγ pathway. nih.gov
Furthermore, nitrothis compound has been shown to potently regulate the expression of multiple PPARγ target genes, including those involved in inflammation and cell differentiation. pnas.org For example, it induces the expression of the scavenger receptor CD36 in macrophages in a PPARγ-dependent manner. pnas.org
Eicosanoid Activity Modulation
9,12-Octadecadienoic acid is a precursor for the synthesis of arachidonic acid (AA), which is a key substrate for the production of eicosanoids, a class of potent signaling molecules that includes prostaglandins (B1171923), leukotrienes, and thromboxanes. nih.govresearchgate.net These molecules are critical mediators of inflammation. researchgate.netelsevier.es
The metabolism of this compound can influence the profile of eicosanoids produced. This compound can be metabolized by lipoxygenase (LOX) enzymes to produce compounds like 13-hydroxyoctadecadienoic acid (13-HODE). elsevier.es Conjugated this compound (CLA) has been shown to modulate eicosanoid production by inhibiting the activity or expression of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. frontiersin.org This can lead to a reduction in the production of pro-inflammatory eicosanoids derived from arachidonic acid. frontiersin.org
For instance, in cystic fibrosis airway cells, supplementation with this compound led to increased production of the eicosanoids PGE2 and PGF2α in response to bacterial challenge. nih.gov This highlights how the availability of this compound can directly impact the inflammatory response by altering the balance of eicosanoid signaling molecules.
Tumor Necrosis Factor-Alpha (TNF-α) Activity
9,12-Octadecadienoic acid and its derivatives have demonstrated the ability to modulate the activity of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Research indicates that the dimer of 9,12-Octadecadienoic acid possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α. In vitro studies have shown that treatment with this dimer leads to a decrease in the expression of other inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
Furthermore, a derivative of 9,12-octadecadienoic acid, 13-KODE, has been shown to suppress the expression of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comresearchgate.net This suppression occurs at both the mRNA and protein levels, indicating that 13-KODE can effectively reduce the inflammatory response triggered by LPS. mdpi.comresearchgate.net Conversely, some studies on conjugated linoleic acids (CLA), which are isomers of octadecadienoic acid, have shown an increase in TNF-α production in certain cell models, suggesting that the specific isomer and cellular context are crucial determinants of the inflammatory response. oup.come-jvc.org
Heme Oxygenase 1 (HO-1) Induction and Related Protective Responses
Heme oxygenase-1 (HO-1) is a vital enzyme that is upregulated in response to oxidative stress and inflammation, playing a protective role in cells. nih.govpnas.org Nitrated derivatives of 9,12-octadecadienoic acid, such as nitrothis compound (LNO2), are potent inducers of HO-1 expression in endothelial cells. nih.gov This induction is a significant part of the cellular adaptive response to inflammatory mediators. nih.gov The upregulation of HO-1 by LNO2 is substantial, with studies showing a significant increase in both HO-1 mRNA and protein levels. nih.gov This induction is believed to be a key mechanism through which nitroalkenes exert their anti-inflammatory effects. nih.govpnas.org
The induction of HO-1 is not limited to nitrated derivatives. Other oxidized derivatives of this compound, such as 13-HPODE, are also known to induce HO-1 expression. pnas.org The protective effects of HO-1 are mediated through the degradation of heme and the production of beneficial byproducts. pnas.orgnih.govmdpi.com
The induction of HO-1 is often associated with the simultaneous up-regulation of the cell-cycle regulatory protein p21. pnas.org This protein is known to mediate anti-apoptotic signaling during oxidative injury, further contributing to the protective effects observed with HO-1 induction. pnas.org Studies on conjugated this compound (CLA) isomers have also demonstrated an up-regulation of p21, which is linked to the inhibition of cancer cell proliferation. mdpi.com For instance, the t10, c12-CLA isomer has been shown to increase the expression of p21, leading to a halt in the cell cycle progression of prostate cancer cells. mdpi.com Similarly, in ovarian cancer cells, CLA treatment led to an increase in p21 levels, suggesting a p53-independent mechanism of cell cycle arrest. scirp.org However, the effect of 9,12-octadecadienoic acid on p21 can be influenced by other dietary factors, as some studies have shown that its effect on p21 expression and subsequent apoptosis can be either chemoprotective or chemopromotive depending on the dietary lipid source. oup.com
The enzymatic activity of HO-1 results in the breakdown of heme into equimolar amounts of carbon monoxide (CO), biliverdin (B22007), and iron. pnas.orgnih.govmdpi.com Biliverdin is subsequently converted to bilirubin (B190676) by the enzyme biliverdin reductase. pnas.orgnih.gov These degradation products are not mere byproducts but are active signaling molecules with their own protective functions. pnas.orgnih.govmdpi.com
Carbon Monoxide (CO): This gaseous molecule has anti-inflammatory, anti-apoptotic, and vasodilatory properties. pnas.orgnih.gov It can suppress the production of pro-inflammatory cytokines and is a key mediator of the anti-inflammatory effects of HO-1. ahajournals.org
Biliverdin and Bilirubin: Both of these porphyrin metabolites are potent antioxidants that can scavenge reactive oxygen species, thereby protecting cells from oxidative damage. pnas.orgnih.gov
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a target protein. texilajournal.com This in silico approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. texilajournal.comunpatti.ac.id
In Silico Approaches for Target Identification
In silico molecular docking studies have been employed to investigate the binding properties of 9,12-octadecadienoic acid with various protein targets. These studies help in identifying potential molecular targets and predicting the biological activity of the compound. texilajournal.comunpatti.ac.id
For instance, molecular docking analysis has been used to study the interaction of 9,12-octadecadienoic acid with caspase-3, an enzyme central to apoptosis. texilajournal.comtexilajournal.com The results from these studies suggest that 9,12-octadecadienoic acid can interact with the active site of caspase-3, indicating its potential to modulate apoptosis. texilajournal.com The binding is characterized by non-covalent hydrogen bond interactions with specific amino acid residues in the active site of the protein. texilajournal.com
Another study used molecular docking to evaluate the interaction of 9,12-octadecadienoic acid with the tyrosinase enzyme, suggesting its potential role in modulating melanin (B1238610) synthesis. mdpi.com Furthermore, in silico analyses have explored its binding to proteins involved in diabetic pathways and antibacterial targets like penicillin-binding proteins. unpatti.ac.idiosrjournals.org
Molecular Docking Studies of 9,12-Octadecadienoic Acid
| Target Protein | Potential Biological Effect | Key Interacting Residues | Reference |
|---|---|---|---|
| Caspase-3 | Apoptosis | Ala 162, Ser 120, Gly 122, His 121, Asn 208, Phe 250, Ser 249, Trp 214, Ser 251, Tyr 204, Trp 206, Cys 163, Phe 256, Ser 205, Arg 207, Gln 161, Arg 64 | texilajournal.com |
| Tyrosinase | Melanin Synthesis | Not specified | mdpi.com |
| Penicillin-Binding Protein 3 (PBP3) | Antibacterial | Not specified | unpatti.ac.id |
Prediction of Gene Expression Regulation
Computational models are being developed to predict how the binding of regulatory proteins to DNA influences gene expression. plos.org While direct large-scale studies predicting gene expression regulation by 9,12-octadecadienoic acid are emerging, the compound's known interactions with transcription factors and signaling pathways provide a basis for such predictions.
For example, the induction of HO-1 by derivatives of 9,12-octadecadienoic acid is a clear instance of gene expression regulation. nih.gov This process is primarily transcriptional, meaning the compound influences the rate at which the HO-1 gene is transcribed into mRNA. nih.govpnas.org Similarly, the observed up-regulation of p21 is another example of gene expression modulation. mdpi.comscirp.org
Studies using Caenorhabditis elegans as a model organism have shown that 9,12-octadecadiynoic acid can regulate the expression of genes involved in serotonergic neurotransmission and antioxidant defense, such as mod-1, sod-1, and sod-3. nih.govnih.gov These findings demonstrate the potential of this fatty acid to influence complex biological processes through the regulation of specific gene networks. nih.govnih.gov
Predicted Gene Expression Regulation by 9,12-Octadecadienoic Acid and its Derivatives
| Gene | Biological Process | Effect | Reference |
|---|---|---|---|
| HMOX1 (HO-1) | Oxidative Stress Response, Inflammation | Upregulation | nih.govpnas.org |
| CDKN1A (p21) | Cell Cycle Control, Apoptosis | Upregulation | mdpi.comscirp.org |
| TNF-α | Inflammation | Downregulation (by 13-KODE) | mdpi.comresearchgate.net |
| mod-1 | Serotonergic Neurotransmission | Upregulation (at low concentrations) | nih.govnih.gov |
| sod-1, sod-3 | Antioxidant Defense | Upregulation (at low concentrations) | nih.govnih.gov |
Cellular Uptake and Transport Mechanisms
The transport of 9,12-Octadecadienoic acid, an essential long-chain fatty acid, from the bloodstream into the cell is a complex, protein-facilitated process crucial for metabolic homeostasis and cellular signaling. nih.gov While passive diffusion across the plasma membrane can occur, the primary route of entry is mediated by a specific set of transport proteins that ensure efficient uptake and delivery. researchgate.netjpp.krakow.pl This multi-step mechanism involves dissociation from albumin in the circulation, translocation across the cell membrane by transporters, and subsequent intracellular trafficking. researchgate.netjpp.krakow.pl
Several families of membrane-bound proteins are pivotal in transporting 9,12-Octadecadienoic acid across the plasma membrane. These include the fatty acid translocase (FAT/CD36), various members of the fatty acid transport protein (FATP) family (also known as Solute Carrier Family 27, SLC27), and plasma membrane-associated fatty acid-binding proteins (FABPpm). jpp.krakow.plnih.gov FAT/CD36 is highly expressed in tissues with high fatty acid metabolism, such as muscle and adipose tissue, and facilitates the uptake of long-chain fatty acids. nih.govcerealsgrains.org FATPs are particularly notable as they possess a dual function: they not only transport fatty acids but also exhibit acyl-CoA synthetase activity. nih.govresearchgate.net This enzymatic function rapidly converts the incoming 9,12-Octadecadienoic acid into its acyl-CoA form, effectively trapping it within the cell and preventing its efflux. nih.govresearchgate.net
Once inside the cytoplasm, 9,12-Octadecadienoic acid is chaperoned by a class of soluble proteins known as cytoplasmic fatty acid-binding proteins (FABPs). nih.govuu.nl These proteins bind to the hydrophobic fatty acid, increasing its solubility in the aqueous environment of the cytosol and facilitating its transport to specific organelles for metabolic processing. uu.nlaocs.org Different FABP isoforms are expressed in a tissue-specific manner and are thought to direct fatty acids towards distinct metabolic fates, such as β-oxidation in the mitochondria, esterification into complex lipids like triglycerides and phospholipids in the endoplasmic reticulum, or regulation of gene expression in the nucleus. researchgate.netuu.nlaocs.org
Table 1: Key Proteins in the Cellular Uptake and Transport of 9,12-Octadecadienoic Acid
| Protein Family | Key Members | Function | Primary Tissue Distribution |
|---|---|---|---|
| Fatty Acid Translocase | CD36 | Binds and facilitates the translocation of long-chain fatty acids across the plasma membrane. cerealsgrains.orgacs.org | Adipose tissue, skeletal & cardiac muscle, platelets, macrophages, intestine. nih.govcerealsgrains.org |
| Fatty Acid Transport Proteins (FATP/SLC27) | FATP1-6 | Mediate fatty acid transport across the membrane; many isoforms also have acyl-CoA synthetase activity, which "traps" fatty acids intracellularly. nih.govacs.org | Liver, adipose tissue, muscle, heart, brain, intestine (isoform-dependent). nih.gov |
| Plasma Membrane Fatty Acid-Binding Proteins | FABPpm | Binds fatty acids at the cell surface, thought to increase their local concentration and facilitate uptake. jpp.krakow.plpnas.org | Liver, intestine, adipose tissue, cardiac muscle. pnas.org |
| Cytoplasmic Fatty Acid-Binding Proteins (FABP) | FABP1-9 | Bind fatty acids in the cytoplasm, enhancing their solubility and trafficking them to organelles like the ER, mitochondria, and nucleus for metabolism or gene regulation. nih.govuu.nl | Liver, heart, intestine, adipose tissue, brain (isoform-dependent). nih.govgsartor.org |
Enzyme Inactivation Mechanisms
9,12-Octadecadienoic acid and its various metabolites can significantly modulate, and in some cases inactivate, the function of key enzymes through several distinct mechanisms. These interactions are central to its role in regulating inflammatory pathways and lipid metabolism.
Competitive Inhibition: 9,12-Octadecadienoic acid can act as a competitive inhibitor for enzymes that typically process other polyunsaturated fatty acids, most notably arachidonic acid. It competes for the active sites of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. jpp.krakow.plnih.gov By occupying the active site, it reduces the synthesis of potent pro-inflammatory eicosanoids (prostaglandins and leukotrienes) that are derived from arachidonic acid, thereby dampening certain inflammatory responses. jpp.krakow.plaocs.org Studies have shown that 9,12-Octadecadienoic acid exhibits a stronger inhibitory effect on COX-2 compared to COX-1. researchgate.net It has also been reported to be a competitive inhibitor of the enzyme α-glucosidase. researchgate.net
Inactivation by Oxidized Metabolites: The enzymatic action of COX or LOX on 9,12-Octadecadienoic acid itself produces oxidized derivatives, primarily hydroperoxyoctadecadienoic acids (HPODEs). nih.govnih.gov These hydroperoxide products, such as 13-HPODE, are reactive molecules that can act as potent inhibitors of the very enzymes that create them. nih.gov For instance, 13-HPODE formed by COX-1 or COX-2 can suppress further prostaglandin (B15479496) formation by these enzymes. nih.gov Moreover, these hydroperoxides can cause irreversible inactivation of lipoxygenases. nih.govacs.org The mechanism may involve the hydroperoxide reacting with the enzyme's active site, potentially leading to oxidative modification of critical amino acid residues. core.ac.uksigmaaldrich.com
Regulation of Enzyme Expression via Nuclear Receptors: 9,12-Octadecadienoic acid and its derivatives function as signaling molecules that can alter gene expression, thereby changing the cellular concentration of specific enzymes. They act as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear transcription factors. pnas.orgpnas.org Upon binding, these fatty acids activate PPARα, which in turn regulates the transcription of a suite of genes involved in fatty acid oxidation. researchgate.netkyoto-u.ac.jp This activation leads to an upregulation of enzymes required for fatty acid breakdown and can concurrently suppress genes for enzymes involved in lipid synthesis. pnas.org This transcriptional regulation effectively alters the entire enzymatic landscape of lipid metabolism within the cell.
Table 2: Mechanisms of Enzyme Modulation by 9,12-Octadecadienoic Acid
| Enzyme/System | Mechanism of Action | Outcome |
|---|---|---|
| Cyclooxygenase (COX-1 & COX-2) | Acts as a competitive inhibitor, competing with arachidonic acid for the enzyme's active site. jpp.krakow.plnih.gov | Reduced synthesis of prostaglandins and thromboxanes from arachidonic acid. |
| Lipoxygenase (LOX) | Competes with arachidonic acid for the active site. Its hydroperoxide metabolites (HPODEs) can cause irreversible enzyme inactivation. nih.govresearchgate.netacs.org | Altered production of leukotrienes; potential enzyme inactivation. |
| α-Glucosidase | Acts as a competitive inhibitor. researchgate.net | Inhibition of carbohydrate digestion. |
| Various Enzymes (General) | Inactivation by its hydroperoxide metabolites (e.g., LAHPO) through hydrophobic binding and potential oxidative damage. tandfonline.com | General inhibition of enzyme activity, dependent on enzyme structure and pH. |
| PPARα-regulated Genes | Acts as a ligand for the nuclear receptor PPARα, which controls gene transcription. pnas.orgpnas.org | Upregulation of enzymes for fatty acid oxidation and downregulation of enzymes for lipogenesis. |
Plant Physiology and Defense Mechanisms
9,12-Octadecadienoic acid, commonly known as this compound, is a polyunsaturated fatty acid that plays a fundamental role in plant physiology, serving not just as a structural component of cell membranes but also as a critical signaling molecule. annualreviews.orgfrontiersin.org In response to various environmental challenges, particularly biotic stresses like pathogen attacks and herbivore wounding, plants utilize this compound as a precursor for a sophisticated defense signaling network. frontiersin.orgnih.gov When a plant experiences stress, this compound is released from membrane lipids and enters into metabolic pathways that produce a diverse array of bioactive molecules, collectively known as oxylipins. nih.govnih.gov These fatty acid derivatives are central to orchestrating a wide range of defense responses. nih.gov
The initiation of oxylipin-mediated defense signaling is a well-orchestrated process that begins at the cellular membrane. nih.gov Upon detection of a threat, such as mechanical damage or pathogen-associated molecular patterns, phospholipase enzymes are activated, leading to the release of linoleic and linolenic acids from membrane phospholipids. nih.gov These free fatty acids then serve as substrates for lipoxygenase (LOX) enzymes, which catalyze the introduction of molecular oxygen to form fatty acid hydroperoxides. nih.govnih.gov
Specifically, this compound can be oxygenated by either 9-LOX or 13-LOX, producing distinct hydroperoxides that are precursors to different branches of the oxylipin pathway. nih.govfrontiersin.org These initial products are further metabolized into a variety of signaling compounds, including the well-studied phytohormone jasmonic acid (JA) and other oxylipins that play a role in modulating basal, effector-triggered, and systemic immunity in plants. annualreviews.orgoup.com The activation of this pathway triggers protein kinases and induces the expression of numerous defense-related genes, forming a cornerstone of the plant's innate immune system. nih.gov
The signaling cascade initiated by 9,12-Octadecadienoic acid derivatives is crucial for activating both localized and plant-wide defense mechanisms. annualreviews.org Following a pathogen attack or wounding, there is a rapid increase in the intracellular levels of free this compound at the site of stress. researchgate.netnih.gov Research on tomato leaves subjected to simulated herbivore attacks demonstrated a significant increase in free this compound within an hour of wounding, which correlates with the accumulation of defense compounds. researchgate.netnih.gov
This localized response is just the beginning. Oxylipins derived from this compound also function as long-distance signals, preparing other parts of the plant for potential future attacks through a process known as induced systemic resistance (ISR). tandfonline.com For instance, specific this compound-derived ketols, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), have been identified as novel long-distance signals that accumulate in plants exhibiting ISR. tandfonline.com This systemic response enhances the defensive capacity of the entire plant, demonstrating the integral role of this compound in coordinating a comprehensive defense strategy. annualreviews.orgnih.gov
Table 1: Increase in Free 9,12-Octadecadienoic Acid in Wounded Tomato Leaves This table presents data on the change in the concentration of free this compound in tomato leaves following mechanical wounding, illustrating its rapid mobilization in response to stress.
| Time After Wounding | Free 9,12-Octadecadienoic Acid (nmol/g fresh weight) - Control Leaves | Free 9,12-Octadecadienoic Acid (nmol/g fresh weight) - Wounded Leaves | Fold Increase |
| 0 hours | ~15 | ~15 | 1.0x |
| 1 hour | ~15 | ~120 | 8.0x |
| 8 hours | ~20 | ~80 | 4.0x |
| Data adapted from research findings in Lycopersicon esculentum leaves. researchgate.netnih.gov |
A key aspect of plant defense involves reinforcing the cell wall, a physical barrier that pathogens must overcome. Oxylipins derived from the 9-LOX pathway, using linoleic and linolenic acid as substrates, are directly implicated in signaling for cell wall reinforcement. oup.com The presence of these specific oxylipins can trigger cell wall integrity signaling pathways. oup.com
One of the critical outcomes of this signaling is the deposition of callose, a β-1,3-glucan polymer, at the site of stress. frontiersin.org Callose deposition strengthens the cell wall and can physically block the progression of invading pathogens. frontiersin.org The accumulation of 9-LOX-derived oxylipins promotes this cell-wall-based defense, highlighting a direct link between fatty acid metabolism and the structural fortification of the plant against biotic threats. frontiersin.orgoup.com
The oxylipin signaling network does not operate in isolation; it engages in extensive crosstalk with other major phytohormone pathways to fine-tune plant growth and defense responses. nih.gov Oxylipins derived from 9,12-Octadecadienoic acid interact with ethylene (B1197577), abscisic acid (ABA), and brassinosteroids (BRs). frontiersin.orgnih.govfrontiersin.org
Brassinosteroids (BRs): Oxylipins produced via the 9-LOX pathway are known to induce brassinosteroid signaling, which contributes to pathogen defense. frontiersin.orgnih.gov Conversely, the application of brassinosteroids to plants has been shown to elevate the content of unsaturated fatty acids, including this compound, suggesting a potential feedback loop. mdpi.com
Ethylene and Abscisic Acid (ABA): Ethylene and ABA are key regulators of plant responses to both abiotic and biotic stress. nih.gov The oxylipin pathway, particularly through jasmonates, interacts synergistically or antagonistically with ethylene and ABA to orchestrate downstream signaling. annualreviews.orgnih.gov For instance, OPDA, an oxylipin precursor to jasmonic acid, can induce ABA accumulation, which in turn influences root growth and stress responses. frontiersin.org This intricate hormonal interplay allows the plant to mount a defense response that is appropriately scaled to the specific threat.
Recent research has unveiled a critical role for mitochondria in the oxylipin signaling cascade. frontiersin.orgeuropa.eu Mitochondria, primarily known for cellular respiration, also function as signaling hubs in the plant's response to stress. plos.org Oxylipins derived from the 9-LOX pathway, referred to as mitochondria-active oxylipins, have been shown to specifically target and trigger a stress response within the mitochondria. nih.govfrontiersin.org
Studies have demonstrated that these oxylipins act on the mitochondrial respiratory chain, particularly at Complex III. frontiersin.orgnih.gov This interaction leads to mild mitochondrial disruption, an increase in the production of reactive oxygen species (ROS), and changes in gene expression. frontiersin.org This process activates a specific mitochondrial retrograde signaling pathway, where signals from the mitochondria are relayed to the nucleus to modulate the expression of defense genes. nih.govfrontiersin.org This positions the mitochondrion as a central integrator of oxylipin signals, coordinating cellular responses to environmental stress. europa.eu
The activation of defense signaling by 9,12-Octadecadienoic acid and its derivatives culminates in a large-scale metabolic reprogramming within the plant. nih.govmdpi.commdpi.com This involves a significant shift in both primary and secondary metabolism to support the production of defense-related compounds and reallocate resources from growth to survival. mdpi.com
Upon pathogen infection, a notable accumulation of free fatty acids, including this compound and its oxygenated derivatives (oxylipins), is observed. nih.govmdpi.com These signaling molecules trigger widespread changes in various metabolic pathways. mdpi.com For example, the shikimic acid pathway, which is a precursor for aromatic amino acids, is often activated. mdpi.com This leads to the enhanced production of phenylpropanoids and flavonoids, which include a vast array of antimicrobial compounds, such as phytoalexins, and molecules that reinforce cell walls. mdpi.com This profound metabolic shift, initiated by fatty acid-derived signals, is a hallmark of the plant's induced defense response to biotic stress. nih.gov
Microbial Metabolism and Bioactivity
Endophytic fungi and actinomycetes, microorganisms that reside within plant tissues, are known to produce a diverse array of secondary metabolites, including 9,12-octadecadienoic acid. Several studies have identified this fatty acid in the extracts of various endophytic fungal species. For instance, Aspergillus fumigatus isolated from sweet potato, Alternaria sp. from Pelargonium sidoides, and Chaetomium globosum, Cladosporium tenuissimum, and Penicillium janthinellum isolated from medicinal plants have all been shown to produce 9,12-octadecadienoic acid. mdpi.comscielo.org.mxnih.govhilarispublisher.com The fungus Rhizopus oligosporus, used in the production of tempeh, produces this compound during the fermentation of soybeans. tandfonline.com An endophytic fungus from the Xylariaceae family, residing in Quercus gilva, was also found to produce a mixture of fatty acids including this compound. oup.com
Actinomycetes, particularly from the genus Streptomyces, are also prolific producers of bioactive compounds. Streptomyces fulvissimus, isolated from the gut of an earthworm, was found to produce 9,12-octadecadienoic acid as its most abundant bioactive compound. ijpbs.com Similarly, Streptomyces thermolilacinus isolated from soil in Aswan, Egypt, produces the methyl ester of 9,12-octadecadienoic acid. ekb.egresearchgate.net Endophytic actinomycetes isolated from Asteraceae plants have also been reported to produce derivatives of this fatty acid. oup.com The production of fatty acids in actinomycetes occurs via either the type I (FAS I) or type II (FAS II) fatty acid synthase systems, with Streptomyces species possessing the FAS II system. nih.govnih.gov
The metabolism of 9,12-octadecadienoic acid by microorganisms often leads to the production of various hydroxylated and other modified derivatives with significant biological activities. For example, certain Lactobacillus species can convert this compound into antifungal hydroxy fatty acids. Lactobacillus plantarum produces 10-hydroxy-12-octadecenoic acid (10-HOE) and 13-hydroxy-9-octadecenoic acid (13-HOE). frontiersin.org The addition of this compound to cultures of Lactobacillus hammesi results in the production of coriolic acid (13-hydroxy-9,11-octadecadienoic acid) and ricinoleic acid (12-hydroxy-9-octadecenoic acid). nih.gov
Endophytic fungi are also capable of producing a range of derivatives. An endophytic Aspergillus flavus associated with the red alga Corallina officinalis was found to produce 8-Hydroxy-9,12-octadecadienoic acid. rsc.org Furthermore, endophytic actinomycetes have been reported to produce bioactive amide derivatives, such as 9,12-octadecadienamide, which exhibit notable cytotoxic and antioxidant activities. oup.com These derivatives often possess enhanced antimicrobial properties compared to the parent fatty acid. oup.com
9,12-Octadecadienoic acid and its derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. researchgate.netscielo.br This disruption can lead to increased membrane fluidity and permeability, causing leakage of intracellular components and interfering with essential cellular processes such as electron transport and nutrient uptake. researchgate.netscielo.br The fatty acid molecules may diffuse into the peptidoglycan layer of the cell wall, leading to the disintegration of the cellular membrane. scielo.br
Studies have shown that this compound is effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. tandfonline.comcabidigitallibrary.org Its dimer has also shown efficacy against multidrug-resistant strains. The antimicrobial activity of fatty acids can be influenced by their structure. For instance, among unsaturated fatty acids, this compound has been identified as one of the most potent antibacterial agents against Gram-positive bacteria. cabidigitallibrary.org However, some studies suggest that the inhibitory effect of certain oxylipins (oxidized fatty acids) might be transient, causing a delay in growth rather than outright cell death. nih.gov
The antifungal activity of 9,12-octadecadienoic acid and its derivatives is well-documented against a variety of fungi, including plant pathogens and food spoilage molds. nih.govresearchgate.net At a concentration of 1000 μM, this compound has been shown to reduce the mycelial growth of fungi like Rhizoctonia solani and Pythium ultimum by over 55%. nih.gov
Several mechanisms have been proposed for its antifungal action. A primary target appears to be the fungal cell membrane, similar to its effect on bacteria. nih.gov The introduction of the fatty acid can alter membrane integrity and function. Furthermore, some derivatives have more specific targets. For example, 6-nonadecynoic acid, another fatty acid, is thought to interfere with fungal sphingolipid biosynthesis. nih.gov The antifungal activity of certain acetylenic fatty acids is linked to their ability to inhibit the elongation and acylation processes of fatty acid synthesis within the fungal cell. nih.gov
The hydroxylated derivatives of this compound, such as coriolic acid and ricinoleic acid, have demonstrated strong antifungal activity against species like Aspergillus niger. nih.gov The production of reactive oxygen species (ROS) has also been implicated in the antifungal mechanism of methyl linoleate, the methyl ester of this compound. scielo.br The effectiveness of these fatty acids can be species-specific and may be related to the sterol content of the fungal membrane. nih.gov
Investigations in Invertebrate Models
The role and metabolism of 9,12-octadecadienoic acid have been investigated in various invertebrate models, revealing its importance as a nutrient and a key signaling molecule. While it was once thought that animals could not synthesize this compound de novo, studies have shown that some invertebrates, including land slugs and garden snails, are capable of its biosynthesis. researchgate.net This fatty acid is essential for numerous physiological functions in diverse organisms, including immunity and reproduction. researchgate.net
In detritivorous benthic invertebrates, which feed on decaying organic matter, the polyunsaturated fatty acid (PUFA) content of their food is a key indicator of its quality. A study using the aquatic invertebrates Lumbriculus variegatus (a worm) and Asellus aquaticus (an isopod) demonstrated a preference for food sources enriched with this compound. nih.govresearchgate.net In laboratory settings, both species showed a higher consumption rate of standardized substrates containing added this compound compared to substrates with only cellulose, suggesting that this fatty acid can be a key driver for food consumption and performance in these organisms. nih.govresearchgate.net
The evolutionary aspect of this compound synthesis has also been a subject of research. Investigations into termites, for example, have explored the evolution of the Δ12-desaturase enzyme, which is responsible for converting oleic acid into this compound, suggesting that this biosynthetic ability was crucial for their ecological success. oup.com This highlights the adaptive significance of being able to produce this essential fatty acid, particularly for organisms with specialized diets that may lack sufficient dietary sources.
Biological Roles in Model Systems and Organisms
Biological Roles of 9,12-Octadecadienoic Acid in Caenorhabditis elegans
The nematode Caenorhabditis elegans serves as a powerful model organism for investigating the biological functions of various compounds due to its genetic tractability and well-characterized nervous system. Research using C. elegans has provided specific insights into the dose-dependent effects of 9,12-octadecadiynoic acid, a derivative of 9,12-octadecadienoic acid (linoleic acid), on neurodevelopment, neuronal signaling, and stress responses. nih.govmdpi.com These studies were prompted by findings that identified a significant positive correlation between 9,12-octadecadiynoic acid in human breast milk and adaptive behavioral development in infants, a key aspect of neurodevelopment for managing environmental stress. nih.govnih.govresearchgate.net
In C. elegans, neurobehavioral development can be assessed by observing locomotive and foraging behaviors. Supplementation with 9,12-octadecadiynoic acid during the larval stages (L1 to L4) was found to have a significant, concentration-dependent impact on these behaviors. nih.govnih.gov
At a low concentration of 0.1 μM, the compound accelerated the worms' locomotive ability and enhanced their foraging skills. nih.govnih.gov This suggests a positive regulatory role at this specific dose. However, when the concentration was increased to levels above 1 μM, the opposite effect was observed. nih.govnih.govresearchgate.net These higher concentrations led to a significant attenuation of locomotive behaviors and a reduction in foraging ability, indicating that the compound's influence on neurobehavioral development is highly dose-sensitive. nih.govnih.gov These behaviors are not socially interactive, implying that the compound's effects are linked to the regulation of serotonergic neuronal ability. nih.govresearchgate.net
Table 1: Effect of 9,12-Octadecadienoic Acid Concentration on Neurobehavioral Outcomes in C. elegans
| Concentration | Effect on Locomotive Ability | Effect on Foraging Ability | Implied Neuronal Impact |
|---|---|---|---|
| 0.1 μM | Accelerated | Accelerated | Positive regulation of serotonergic ability nih.govnih.gov |
| > 1 μM | Attenuated | Attenuated | Negative regulation of serotonergic ability nih.govnih.gov |
The behavioral changes observed in C. elegans upon exposure to 9,12-octadecadiynoic acid are closely linked to its effects on the serotonergic system and antioxidant pathways.
The enhancement of locomotive behavior at a low dose (0.1 μM) corresponds with a significant increase in the expression of mod-1, a gene encoding a serotonin (B10506) transporter. nih.govmdpi.comnih.gov Serotonin transporters like mod-1 are crucial for modulating serotonin dynamics, which in turn influence locomotive behaviors in the nematode. nih.govmdpi.com Conversely, concentrations exceeding 1 μM resulted in a significant decrease in both serotonin synthesis and the expression of serotonin-related genes, consistent with the observed decline in locomotion and foraging. nih.govmdpi.comresearchgate.net
The compound's influence on motor activity also involves the antioxidant defense system. nih.gov Key antioxidant defense genes, namely sod-1, sod-3, and cyp-35A2, have been identified as being involved in the motor neuronal activity induced by 9,12-octadecadiynoic acid. nih.govresearchgate.net This suggests a specific role for these antioxidant genes in mediating the effects of low-dose supplementation on neuronal function. nih.gov
Table 2: Molecular Effects of 9,12-Octadecadienoic Acid in C. elegans
| Concentration | Effect on Serotonin System | Effect on Antioxidant Gene Expression |
|---|---|---|
| 0.1 μM | Increased expression of serotonin transporter mod-1 nih.govmdpi.com | sod-1, sod-3, and cyp-35A2 involved in induced motor activity nih.govnih.govresearchgate.net |
| > 1 μM | Decreased serotonin synthesis and gene expression mdpi.comresearchgate.net | Attenuated stress-related gene expression nih.govnih.gov |
The ability of an organism to manage environmental challenges is mediated by complex stress response pathways. In C. elegans, research indicates that 9,12-octadecadiynoic acid can modulate these pathways, which has direct consequences for the organism's lifespan.
While low doses appear to engage antioxidant defenses beneficially for motor function, higher concentrations (above 1 μM) significantly suppress the expression of stress-related genes. nih.govnih.gov This down-regulation of the stress response machinery is associated with a decreased lifespan in the worms. nih.govresearchgate.net
A central regulator of stress pathways and longevity in C. elegans is the transcription factor daf-16/FOXO. nih.govmdpi.com Studies have shown that daf-16 and its target genes, such as sod-3 and mtl-1, are affected by high concentrations of 9,12-octadecadiynoic acid. nih.gov The significant attenuation of stress-related gene expression at these higher doses aligns with the established role of daf-16 in promoting longevity; its inhibition or deficiency is known to shorten the lifespan of C. elegans. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 9,12-Octadecadienoic acid |
| 9,12-Octadecadiynoic acid |
| Serotonin |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for isolating 9,12-octadecadienoic acid from other components in a sample. The choice of technique depends on the sample's nature, the required resolution, and the desired level of sensitivity.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. twistingmemoirs.com For the analysis of 9,12-octadecadienoic acid, which is non-volatile, derivatization is a necessary step to convert it into a more volatile form, typically a fatty acid methyl ester (FAME). ijpras.commdpi.com This process, known as transesterification, involves reacting the fatty acid with an alcohol in the presence of a catalyst. mdpi.com
The resulting FAME is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. mdpi.comathenaeumpub.com The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. researchgate.net
The coupling of GC with mass spectrometry (MS) provides a highly sensitive and specific method for both qualitative and quantitative analysis. researchgate.net In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. researchgate.net The fragmentation pattern obtained from electron ionization (EI) is often used for structural elucidation and compound identification. acs.org
Table 1: GC-MS Parameters for 9,12-Octadecadienoic Acid (as Methyl Ester) Analysis
| Parameter | Value |
| Column Type | ZB-FAME capillary column |
| Column Dimensions | 30 m x 0.5 µm x 0.2 µm |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Split (1:800 ratio) |
| Initial Oven Temperature | 100°C (held for 2 min) |
| Temperature Ramp | 5°C/min to 260°C (held for 5 min) |
| Interface Temperature | 240°C |
| Ionization Mode | Electron Ionization (EI) |
This table presents typical parameters for the GC-MS analysis of 9,12-octadecadienoic acid methyl ester, as reported in a study on olive fruit. mdpi.com
High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. hplc.eu Unlike GC, HPLC does not typically require derivatization for the analysis of fatty acids, although it can be employed to enhance detection. hplc.eu
Both normal-phase and reversed-phase HPLC can be used for the separation of 9,12-octadecadienoic acid. In normal-phase HPLC, a polar stationary phase and a non-polar mobile phase are used, while reversed-phase HPLC employs a non-polar stationary phase and a polar mobile phase. The choice between these depends on the specific isomers and the complexity of the sample matrix.
A study on meat products established an HPLC method for the simultaneous determination of various hydroxyoctadecadienoic acid isomers, including derivatives of 9,12-octadecadienoic acid. cabidigitallibrary.org This method utilized a silica (B1680970) column with a mobile phase consisting of n-hexane, isopropanol, and acetic acid. cabidigitallibrary.org
Table 2: HPLC Method Parameters for Hydroxyoctadecadienoic Acid Isomers
| Parameter | Value |
| Column | Absolute SiO2 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) |
| Detection | Photo-Diode Array (PDA) at 234 nm |
| Flow Rate | Not specified |
This table summarizes the HPLC conditions used for the analysis of hydroxy-derivatives of 9,12-octadecadienoic acid in meat products. cabidigitallibrary.org
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.commdpi.com This technique offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. twistingmemoirs.com Due to the low viscosity and high diffusivity of supercritical CO2, high flow rates can be used, leading to rapid separations. acs.orgnih.gov
SFC is particularly well-suited for the analysis of lipids, including 9,12-octadecadienoic acid, as it is compatible with the injection of extracts in organic solvents. nih.gov Chiral SFC has also been developed for the separation of enantiomers of octadecanoids, which are derivatives of 18-carbon fatty acids. acs.orgnih.gov
Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique. rockefeller.edu It involves a stationary phase, typically a layer of silica gel on a plate, and a mobile phase that moves up the plate by capillary action. rockefeller.edu TLC is primarily used for qualitative analysis and for the purification of compounds. analyticaltoxicology.com
For the separation of lipids like 9,12-octadecadienoic acid, a nonpolar mobile phase is often used. rockefeller.edu The separated components are visualized by spraying with a reagent that reacts to form colored spots. researchgate.net While not as quantitative as GC or HPLC, TLC is a valuable tool for preliminary analysis and for monitoring the progress of chemical reactions. analyticaltoxicology.comaocs.org
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and structural elucidation of 9,12-octadecadienoic acid and its derivatives.
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of octadecanoids. acs.orgnih.gov In this technique, the effluent from the LC column is introduced into the mass spectrometer. The precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the quantification of analytes at very low concentrations.
A validated LC-MS/MS method for the quantification of a broad panel of octadecanoids demonstrated good linearity and low limits of quantification, ranging from 0.01 to 1.25 ng/mL. acs.org
Electron Ionization Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of 9,12-Octadecadienoic acid, often following gas chromatographic separation. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.
For analytical purposes, 9,12-Octadecadienoic acid is commonly derivatized to its more volatile methyl ester, 9,12-Octadecadienoic acid methyl ester. The EI-MS of this ester (molecular weight: 294.47 g/mol ) does not always show a prominent molecular ion peak (M+) due to its instability. nist.govunijos.edu.ng However, the fragmentation pattern provides significant structural information. A key fragmentation is the loss of the methoxy group (-OCH3), resulting in an ion at m/z 263. unijos.edu.ng The spectrum is often characterized by a series of hydrocarbon fragments and specific ions resulting from cleavages near the double bonds. A base peak at m/z 67 is frequently observed, corresponding to a C5H7+ fragment, which is characteristic of polyunsaturated fatty acid methyl esters. researchgate.net Other significant fragments can be seen at m/z 41, 55, 81, and 95, which arise from the aliphatic chain.
| m/z | Proposed Ion/Fragment | Significance |
|---|---|---|
| 294 | [M]+ (Molecular Ion) | Represents the intact molecule; often weak or absent. unijos.edu.ng |
| 263 | [M - OCH3]+ | Loss of the methoxy group from the ester. unijos.edu.ng |
| 95 | [C7H11]+ | Characteristic hydrocarbon fragment. |
| 81 | [C6H9]+ | Characteristic hydrocarbon fragment. |
| 67 | [C5H7]+ | Often the base peak; highly characteristic of PUFA methyl esters. researchgate.net |
| 55 | [C4H7]+ | Characteristic hydrocarbon fragment. |
| 41 | [C3H5]+ | Characteristic hydrocarbon fragment. |
Quantitative Mass Spectrometry for Metabolite Profiling
Quantitative mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is essential for metabolite profiling and determining the concentration of 9,12-Octadecadienoic acid in biological samples. nih.govub.edu These methods offer high sensitivity and selectivity, allowing for the detection and quantification of the acid even at low levels in complex matrices such as plasma, tissues, and foods.
In metabolomics studies, 9,12-Octadecadienoic acid and its oxidized metabolites, such as 9- and 13-hydroxy-octadecadienoic acid (HODE), are often targeted as biomarkers for oxidative stress and inflammation. nih.gov For instance, a study on the effects of intense exercise showed a significant, transient increase in plasma levels of 9-HODE and 13-HODE, demonstrating the utility of quantitative MS in physiological research. nih.gov The quantification is typically achieved by using stable isotope-labeled internal standards and creating calibration curves to ensure accuracy and reproducibility. Untargeted metabolomics approaches using high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) can identify and semi-quantify a wide range of metabolites, including 9,12-Octadecadienoic acid, to provide a comprehensive snapshot of the metabolic state of a biological system. ub.edu
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 9,12-Octadecadienoic acid. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
Key features in the IR spectrum of 9,12-Octadecadienoic acid include a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. nist.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1710-1743 cm⁻¹. researchgate.netactascientific.com The presence of the cis C=C double bonds is indicated by a peak near 3010 cm⁻¹ (C-H stretching of the vinyl group) and a weaker absorption around 1656 cm⁻¹ (C=C stretching). actascientific.comscielo.org.mx Additionally, strong absorptions from C-H stretching vibrations of the methylene (-CH2-) and methyl (-CH3) groups are observed between 2855 and 2960 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 9,12-Octadecadienoic acid by mapping the chemical environments of its hydrogen atoms (protons). The ¹H NMR spectrum is particularly informative.
The olefinic protons (-CH=CH-) of the two double bonds appear as a complex multiplet in the range of 5.3-5.4 ppm. researchgate.netmdpi.com The single proton of the carboxylic acid group (-COOH) typically produces a broad singlet at a downfield chemical shift, often above 10 ppm, though this signal can be exchangeable and its position variable. The protons on the carbon adjacent to the carboxylic acid group (α-methylene) resonate around 2.3 ppm as a triplet. A characteristic signal for the bis-allylic protons (-CH=CH-CH₂ -CH=CH-), which are located between the two double bonds, is found at approximately 2.77 ppm as a triplet. The allylic protons, adjacent to a single double bond, are observed around 2.0-2.1 ppm. The terminal methyl group (-CH₃) protons appear as a triplet at about 0.9 ppm, while the numerous methylene (-CH₂-) protons of the aliphatic chain form a broad signal around 1.3 ppm. researchgate.net
| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH (Carboxylic Acid) | >10 | Singlet (broad) |
| -CH=CH- (Olefinic) | 5.3-5.4 | Multiplet |
| =CH-CH₂-CH= (Bis-allylic) | ~2.77 | Triplet |
| -CH₂-COOH (α-Methylene) | ~2.3 | Triplet |
| -CH₂-CH= (Allylic) | ~2.05 | Multiplet |
| -(CH₂)n- (Alkyl Chain) | ~1.3 | Multiplet |
| -CH₃ (Terminal Methyl) | ~0.9 | Triplet |
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution vibrational spectroscopy technique that provides more detailed and precise information than conventional dispersive IR. The analysis of 9,12-Octadecadienoic acid by FTIR allows for accurate identification of its functional groups and can be used for quantitative analysis when combined with chemometric methods. thaiscience.infofrontiersin.org
The FTIR spectrum of 9,12-Octadecadienoic acid exhibits several characteristic peaks. scielo.org.mx The key vibrational modes are consistent with those identified by standard IR spectroscopy but are resolved with greater precision.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3010 | C-H Stretch (asymmetric) | =C-H (cis-alkene) actascientific.com |
| 2924-2927 | C-H Stretch (asymmetric) | -CH₂- (Methylene) actascientific.com |
| 2855 | C-H Stretch (symmetric) | -CH₂- (Methylene) researchgate.net |
| ~1743 | C=O Stretch | -COOH (Carboxylic Acid) actascientific.com |
| ~1463 | C-H Bend (scissoring) | -CH₂- (Methylene) actascientific.com |
| ~722 | C-H Bend (rocking) | -(CH₂)n- (Methylene chain) actascientific.com |
The high sensitivity and resolution of FTIR make it a valuable tool for studying the interactions of 9,12-Octadecadienoic acid with other molecules and for monitoring changes in its structure, such as during oxidation or isomerization processes. acs.org
Omics Approaches
Modern high-throughput "omics" technologies have revolutionized the study of 9,12-octadecadienoic acid (linoleic acid) and its extensive network of metabolites. These methodologies provide a systems-level view of the molecule's influence on biological processes, from broad metabolic shifts to specific changes in lipid profiles and gene expression.
Metabolomics for Differential Metabolite Analysis
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, has been instrumental in identifying and quantifying 9,12-octadecadienoic acid and its derivatives as key players in various physiological and pathological states. By employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can perform differential analysis to compare metabolite profiles between different conditions, revealing the impact of 9,12-octadecadienoic acid metabolism.
A significant application of metabolomics in this area is the assessment of oxidative stress. Bioactive oxidized this compound metabolites (OXLAMs), particularly 13- and 9-hydroxy-octadecadienoic acid (13-HODE and 9-HODE), are stable products of this compound oxidation and have been linked to oxidative stress and inflammation. physiology.org A metabolomics study investigating the effects of prolonged, intense exercise found a transient, 3.1-fold increase in plasma 13-HODE + 9-HODE, which correlated with increases in established oxidative stress biomarkers like F2-isoprostanes. physiology.orgresearchgate.net This highlights the utility of these metabolites as dynamic biomarkers for acute exercise-induced oxidative stress. physiology.org
Metabolomics has also provided crucial insights into disease mechanisms. In oncology, differential metabolite analysis has identified 9,12-octadecadienoic acid as a significant metabolite in the metabolic phenotype differences between intrahepatic bile duct stones (IBDS) and intrahepatic cholangiocarcinoma (ICC). nih.gov Research showed that the concentration of 9,12-octadecadienoic acid in IBDS tissue was nearly double that in ICC tissue, suggesting a disturbance in the this compound metabolism pathway during carcinogenesis. nih.gov Furthermore, in patients with lung squamous cell carcinoma, baseline metabolic profiles, including levels of 9,12-octadecadienoic acid, were found to differ significantly between patients who responded to nab-paclitaxel treatment and those who did not, suggesting its potential as a predictive biomarker for treatment outcomes. core.ac.uk In germinated maize flours, GC-MS based metabolomics identified (Z,Z)-9,12-octadecadienoic acid as the most abundant fatty acid, with its concentration varying between different varieties. explorationpub.com
| Study Context | Analytical Technique | Key Findings Related to 9,12-Octadecadienoic Acid/Metabolites | Significance |
|---|---|---|---|
| Intense Exercise in Cyclists | GC-MS and LC-MS | 3.1-fold increase in plasma 13-HODE + 9-HODE post-exercise. physiology.org | Supports use of 13-HODE + 9-HODE as an oxidative stress biomarker. physiology.org |
| Intrahepatic Cholangiocarcinoma (ICC) | GC-MS | Concentration of 9,12-octadecadienoic acid was nearly two times higher in benign Intrahepatic Bile Duct Stone (IBDS) tissue compared to ICC tissue. nih.gov | Indicates a disturbance in this compound metabolism during cancer development. nih.gov |
| Lung Cancer Chemotherapy Response | Untargeted Metabolomics | Baseline levels of 9,12-octadecadienoic acid were part of a metabolic signature that could differentiate between responders and non-responders. core.ac.uk | Potential as a predictive biomarker for treatment efficacy. core.ac.uk |
| Germinated Maize Flours | GC-MS | (Z,Z)-9,12-octadecadienoic acid was the most abundant fatty acid, with levels of 46.58% and 53.84% in two different varieties. explorationpub.com | Demonstrates natural variation in the content of this fatty acid in food sources. explorationpub.com |
Lipidomics for Lipid Component Analysis
Lipidomics, a specialized branch of metabolomics, focuses on the comprehensive analysis of lipids in biological systems. This approach is particularly suited for studying 9,12-octadecadienoic acid, as it is a precursor to a vast and complex array of oxidized metabolites known as octadecanoids. lipotype.com These bioactive lipids, including hydroxyoctadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs), are involved in numerous signaling pathways, especially those governing inflammation. lipotype.comnih.gov
Advanced analytical methods, primarily liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are the cornerstone of modern lipidomics. nih.gov These techniques offer high sensitivity and specificity, allowing for the detailed profiling and quantification of dozens of octadecanoids simultaneously from a single sample. nih.govjsbms.jp Targeted lipidomics methods have been developed to specifically analyze fatty acid metabolites produced by gut microbiota, where the saturation of polyunsaturated fatty acids like this compound generates a series of functional fatty acids, including various hydroxy fatty acids. jsbms.jp
Lipidomic studies have demonstrated that oxidized derivatives of 9,12-octadecadienoic acid are key mediators and markers in various diseases. For example, elevated levels of oxidized octadecadienoic acids have been identified in conditions like non-alcoholic steatohepatitis (NASH). nih.govlipotype.com In respiratory tract infections, lipidomics has revealed that oxylipins such as HODEs and EpOMEs can reflect pathogen-specific immune responses, with their levels changing depending on whether the infection is viral or bacterial. mdpi.com These findings underscore the divergent lipid signaling pathways that are activated by different pathogenic triggers. mdpi.com The analysis of these oxidized metabolites provides critical information on the severity and progression of inflammatory processes. oatext.com
| Analytical Approach | Lipid Components Analyzed | Biological Context | Key Research Application |
|---|---|---|---|
| Targeted LC-MS/MS | Hydroxy fatty acids, oxo fatty acids, conjugated fatty acids. jsbms.jp | Gut Microbiota Metabolism | Comprehensive analysis of microbiota-dependent production of fatty acid metabolites. jsbms.jp |
| Mass Spectrometry-based Lipidomics | Oxidized octadecadienoic acids (oxiODEs). lipotype.com | Inflammatory Diseases (e.g., NASH, Psoriasis) | Identification of elevated levels of oxiODEs as markers for inflammation and oxidative stress. nih.govlipotype.com |
| LC-MS/MS Profiling | Oxylipins (HODEs, EpOMEs). mdpi.com | Respiratory Tract Infections | Characterizing divergent lipid signaling pathways in viral vs. bacterial infections. mdpi.com |
| Mediator Lipidomics (LC-MS/MS) | Eicosanoids, docosanoids, and octadecanoids. nih.gov | General Inflammation and Signaling | Simultaneous and accurate quantitation of multiple bioactive lipid mediators. nih.gov |
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This powerful omics approach reveals how 9,12-octadecadienoic acid and its metabolites influence cellular function by modulating gene expression. By using techniques like RNA sequencing (RNA-seq), researchers can obtain a comprehensive snapshot of the genes that are activated or suppressed in response to these fatty acids.
Studies have shown that 9,12-octadecadienoic acid can significantly alter the expression of genes involved in lipid metabolism. In the liver, diets with high levels of this compound have been shown to affect the mRNA levels of genes related to lipid transport, synthesis, and oxidation. researchgate.net Similarly, in the heart, dietary fatty acids, including this compound (C18:2), have a marked impact on gene regulation, with a majority of the responding genes being regulated in a manner dependent on the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov
The effects are not limited to the parent compound. A peroxidized metabolite, 13-hydroperoxyoctadecadienoic acid (13-HPODE), was found to differentially regulate 3,094 genes in intestinal epithelial cells. mdpi.com Many of the upregulated genes, such as PLIN2, FABP1, and CPT1A, are involved in the PPAR signaling pathway, which plays a role in both anti-inflammatory responses and carcinogenesis. mdpi.com Furthermore, the biological effects of this compound can be influenced by an individual's genetic makeup. The FADS1 gene, which regulates fatty acid metabolism, can modify the effects of this compound intake on the expression of genes related to inflammation and on glucose metabolism. news-medical.net Depending on the specific variant of the FADS1 gene a person carries, increased this compound intake can lead to different outcomes in fasting glucose levels and inflammatory markers. news-medical.net
| Biological System | Compound Studied | Key Genes/Pathways Affected | Observed Effect |
|---|---|---|---|
| Intestinal Epithelial Cells (Caco-2) | 13-HPODE (a peroxidized metabolite) | PPAR signaling pathway (PLIN2, FABP1, CPT1A). mdpi.com | Upregulation of genes involved in lipid metabolism and fat metabolism. mdpi.com |
| Mouse Liver | This compound | Genes related to lipid transport, synthesis, and oxidation/hydrolysis. researchgate.net | Modulation of mRNA levels for genes involved in lipid metabolism. researchgate.net |
| Mouse Heart | This compound (C18:2) | PPARα-dependent genes. nih.gov | Majority of fatty acid-responsive genes were regulated via PPARα. nih.gov |
| Humans (METSIM Study) | This compound | FADS1 gene variants. news-medical.net | Effects on fasting glucose and inflammatory markers are dependent on the FADS1 genotype. news-medical.net |
Synthesis and Derivatization in Research
Synthesis of Isomers (e.g., Conjugated Linoleic Acid Isomers)
The synthesis of specific isomers of 9,12-octadecadienoic acid, particularly conjugated this compound (CLA) isomers, is of significant interest due to their biological activities. These isomers differ in the position and geometry (cis/trans) of their conjugated double bonds.
The primary CLA isomers found in ruminant products are cis-9,trans-11 and trans-10,cis-12. animbiosci.org In ruminants, these isomers are formed through the biohydrogenation of this compound by rumen bacteria. animbiosci.orgrsc.org The initial step, catalyzed by linoleate (B1235992) isomerase, converts this compound to cis-9,trans-11 CLA. animbiosci.orgnih.gov Different bacteria can produce different isomers; for instance, Butyrivibrio fibrisolvens primarily produces cis-9,trans-11 CLA, while Propionibacterium acnes produces trans-10,cis-12 CLA. nih.gov Research indicates that the synthesis mechanisms for 9,11-CLA and 10,12-CLA isomers are different. nih.gov
Beyond microbial synthesis, chemical methods are widely used. As mentioned in section 6.1.1, alkali-catalyzed isomerization is a common and effective method for producing a mixture of CLA isomers. nih.govcabidigitallibrary.org Following the synthesis of a mixture of 9Z,11E- and 10E,12Z-octadecadienoic acids, these isomers can be separated. One method employs the lipase (B570770) from Aspergillus niger, which shows a preference for the 9Z,11E isomer in stereoselective esterification, allowing for the separation and purification of gram quantities of each isomer. nih.gov
| Synthesis Method | Catalyst/Organism | Key Isomers Produced | Notes |
| Microbial Biohydrogenation | Butyrivibrio fibrisolvens | cis-9,trans-11 CLA | Occurs in the rumen of ruminant animals. nih.gov |
| Microbial Biohydrogenation | Propionibacterium acnes | trans-10,cis-12 CLA | Different bacteria utilize distinct synthesis mechanisms. nih.gov |
| Alkali-catalyzed Isomerization | KOH in ethylene (B1197577) glycol | Mixture of CLA isomers (c9,t11; t10,c12) | A common chemical method for industrial production. researchgate.net |
| Chemoenzymatic Separation | Aspergillus niger lipase | Separation of 9Z,11E and 10E,12Z isomers | The enzyme selectively esterifies the 9Z,11E isomer. nih.gov |
Preparation of Esters and Other Derivatives
The carboxyl group and the double bonds of 9,12-octadecadienoic acid (this compound) are the primary sites for chemical modifications, allowing for the synthesis of a wide array of derivatives. Research efforts have focused on preparing esters and other modified forms to alter the molecule's physical properties, enhance its biological activity, or create new industrial materials. Both chemical and enzymatic methods are extensively used for these transformations.
Chemical Synthesis of Esters and Derivatives
Standard esterification procedures are effective for converting 9,12-octadecadienoic acid into its corresponding esters. A common laboratory method involves reacting the fatty acid with an alcohol in the presence of an acid catalyst. For instance, methyl linoleate can be prepared by reacting this compound with methanol (B129727) and a catalyst like thionyl chloride or by debromination of tetrabromostearic acid with zinc in methanol. aocs.orgnih.gov
More complex derivatives are synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, (9Z,12Z)-octadeca-9,12-dienoyl chloride can be prepared by treating this compound with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). google.com This acyl chloride is a versatile intermediate for synthesizing various amides and esters by reacting it with the appropriate amines, alcohols, or thiols. google.comnih.gov A general procedure involves dissolving the amine or alcohol in a solvent like dichloromethane (B109758) with triethylamine, followed by the dropwise addition of the acyl chloride. nih.gov
Other chemical modifications target the double bonds. Epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) yields di-epoxy derivatives. nih.gov Another approach is the thermal dimerization of this compound at high temperatures (200°C to 300°C), often with clay or silica (B1680970) catalysts, to produce C36 dimeric fatty acids.
The following table summarizes various chemical methods for synthesizing derivatives of 9,12-octadecadienoic acid.
| Derivative Name | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reference |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | 9,12-Octadecadienoic acid | Thionyl chloride, Methanol | 0°C to room temperature | nih.gov |
| Methyl linoleate | Purified tetrabromostearic acid | Zinc, Absolute methanol | Warming to initiate, then reflux for 30 min | aocs.org |
| (9Z,12Z)-Octadeca-9,12-dienoyl chloride | 9,12-Octadecadienoic acid | Oxalyl chloride, DMF (catalyst) | 0°C for 1h, then room temp for 2h | google.com |
| (9Z,12Z)-N-Benzyl-N-methyloctadeca-9,12-dienamide | (9Z,12Z)-Octadeca-9,12-dienoyl chloride | N-benzyl methylamine, Et3N, CH2Cl2 | 0°C, reaction complete in 10 min | nih.gov |
| 3-Nitrophenyl octadeca-9,12-dienoate | 9,12-Octadecadienoic acid | Not specified | Not specified | researchgate.net |
| 4-Nitrophenyl octadeca-9,12-dienoate | 9,12-Octadecadienoic acid | Not specified | Not specified | researchgate.net |
| Benzyl octadeca-9,12-dienoate | 9,12-Octadecadienoic acid | Not specified | Not specified | researchgate.net |
| Dicyclopropane derivative (DCP-LA) | Methyl (9Z,12Z)-octadeca-9,12-dienoate | Et2Zn, CH2I2, CH2Cl2 | -5°C | nih.gov |
| 9,12-Octadecadienoic acid, dimer | 9,12-Octadecadienoic acid | Clay or silica catalyst | 200°C - 300°C |
Enzymatic Synthesis of Esters and Derivatives
Enzymatic methods, particularly those using lipases, offer a milder and often more selective alternative to chemical synthesis. These biocatalytic processes can be conducted under less harsh conditions, minimizing the degradation of the polyunsaturated fatty acid chain. Lipases are widely used to catalyze esterification and transesterification reactions.
A notable example is the synthesis of ascorbyl linoleate, an antioxidant, through the esterification of L-ascorbic acid with this compound. nih.gov This reaction has been optimized using Novozym 435, an immobilized lipase from Candida antarctica, in tert-butanol. The use of ultrasound and the addition of molecular sieves to remove water by-product significantly improved the reaction, achieving a yield of up to 90% in just one hour. nih.gov
Enzymes are also employed to modify the fatty acid backbone itself. Lipoxygenases can be used to produce hydroperoxide derivatives. For instance, an enzyme cascade involving lipase, lipoxygenase (LOX), and catalase has been developed for the one-pot synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil. mdpi.com The lipase first hydrolyzes the oil to release this compound, which is then oxidized by LOX. The catalase is used for in-situ oxygen production. mdpi.com Further enzymatic steps can convert these hydroperoxides into other valuable compounds.
The following table provides an overview of enzymatic approaches to the synthesis of 9,12-octadecadienoic acid derivatives.
| Derivative Name | Starting Material | Enzyme(s) | Key Reaction Conditions | Yield/Conversion | Reference |
| Ascorbyl linoleate | 9,12-Octadecadienoic acid, L-ascorbic acid | Novozym 435 (lipase) | tert-butanol, 70°C, ultrasound, molecular sieves | Up to 90% | nih.gov |
| 13-Hydroperoxyoctadecadienoic acid | Safflower oil (source of this compound) | P. fluorescens lipase, G. max LOX-1, M. lysodeikticus catalase | pH 8, 20°C, continuous H2O2 dosing | >80% hydroperoxides | mdpi.com |
| Fatty Acid Sugar Esters (e.g., Glucose oleate) | Fatty acid methyl esters, Glucose/Xylose | iCalB (immobilized C. antarctica lipase B) | Deep eutectic solvent (DES), 50°C, 70h | Not specified | frontiersin.org |
| Conjugated Linoleic Acids (CLA) | Plant oils (e.g., sunflower oil) | Propionibacterium acnes isomerase (PAI), Rhizopus oryzae lipase (ROL) | pH 7.0, 35°C, 36h | 90.5% conversion | acs.org |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Oleic acid, this compound, Palmitic acid | Fatty acid hydratase (FA-HY1 or FA-HY2), C. antarctica lipase A (CALA) | One-pot two-step; Kpi/Toluene (1:1) | 28-67% overall conversion | chemrxiv.org |
Emerging Research Areas and Future Directions
Role in Oxidative Stress Mechanisms Beyond Direct Scavenging
While traditionally viewed in the context of its susceptibility to oxidation, recent studies are revealing that 9,12-octadecadienoic acid is not merely a passive target of oxidative stress but an active modulator of cellular antioxidant responses. Its role transcends direct radical scavenging, implicating it in the regulation of key signaling pathways that govern cellular defense mechanisms.
Research has shown that 9,12-octadecadienoic acid can influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a cornerstone of the cellular antioxidant response. mdpi.comcas.cz Activation of the Nrf2 signaling pathway upregulates the expression of a suite of antioxidant and detoxification enzymes. cas.cz For instance, studies have demonstrated that treatment with 9,12-octadecadienoic acid can lead to the upregulation of Nrf2 and its downstream target, NAD(P)H quinone dehydrogenase 1 (NQO1). cas.cz This suggests a mechanism whereby the fatty acid primes cells for an enhanced antioxidant defense. In keratinocytes exposed to UVB radiation, linoleic acid has been shown to restore glutathione (B108866) levels by modulating the de novo synthesis of this critical antioxidant. mdpi.com This effect is mediated through the transcriptional regulation of enzymes involved in glutathione production, a process orchestrated by the Nrf2 pathway. mdpi.com
Furthermore, the interaction of 9,12-octadecadienoic acid with various enzymatic pathways can lead to the generation of signaling molecules that modulate oxidative stress. For example, the enzyme 5-lipoxygenase (5-LOX) can oxidize excessive 9,12-octadecadienoic acid, leading to the production of aldehydes that can, in turn, trigger oxidative stress. nih.gov This highlights a dual role for the fatty acid, where its metabolites can act as secondary messengers in the complex network of oxidative stress signaling. nih.gov
Comprehensive Understanding of Signal Transduction Networks
The influence of 9,12-octadecadienoic acid extends to a wide array of signal transduction networks, underscoring its importance in regulating fundamental cellular processes. Its ability to modulate these pathways has significant implications for both normal physiology and the pathogenesis of various diseases.
One of the key areas of investigation is its impact on the mitogen-activated protein kinase (MAPK) signaling pathway. tandfonline.comnih.govmdpi.comrsc.org The MAPK pathway is crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis. tandfonline.com Studies have shown that 9,12-octadecadienoic acid and its derivatives can activate components of the MAPK pathway, including MAPK1 and MAPK3. tandfonline.comnih.gov This activation can, in turn, influence downstream cellular responses. For example, in vascular endothelial cells, 9,12-octadecadienoic acid has been shown to induce proinflammatory events through the activation of the ERK1/2 and PI3K/Akt signaling pathways. nih.gov
Moreover, 9,12-octadecadienoic acid and its oxidized metabolites can interact with and activate various transcription factors and nuclear receptors. For instance, oxidized metabolites of this compound have been shown to activate dFOXO via the JNK pathway, a key transducer of insulin (B600854) signaling. life-science-alliance.org Additionally, nitrated derivatives of 9,12-octadecadienoic acid, such as nitrothis compound, are potent activators of peroxisome proliferator-activated receptor (PPAR)-dependent gene expression. pnas.org The interaction of 9,12-octadecadienoic acid with these signaling molecules highlights its role as a versatile signaling hub, integrating metabolic status with cellular responses.
The following table summarizes some of the key signaling pathways influenced by 9,12-octadecadienoic acid and its derivatives:
| Signaling Pathway | Key Molecules Involved | Cellular Outcome |
| Nrf2 Pathway | Nrf2, NQO1, GCLC, GSS | Enhanced antioxidant defense, restoration of glutathione levels mdpi.comcas.cz |
| MAPK Pathway | MAPK1, MAPK3, ERK1/2, p38 | Regulation of inflammation, cell viability tandfonline.comnih.gov |
| PI3K/Akt Pathway | PI3K, Akt | Proinflammatory events in endothelial cells nih.gov |
| JNK/dFOXO Pathway | JNK, dFOXO | Modulation of insulin signaling and stress responses life-science-alliance.org |
| PPAR Signaling | PPARs | Regulation of gene expression, anti-inflammatory responses tandfonline.compnas.org |
| NF-κB Pathway | NF-κB | Regulation of inflammatory and immune responses nih.govrsc.org |
Cross-Kingdom Interactions and Ecological Roles
The significance of 9,12-octadecadienoic acid extends beyond the confines of a single organism, playing a crucial role in the intricate communication and interactions between different kingdoms of life, particularly between plants, fungi, and insects.
In the realm of plant-pathogen interactions, 9,12-octadecadienoic acid and its derivatives, known as oxylipins, act as potent signaling molecules. frontiersin.orgnih.gov Plants produce these compounds in response to pathogen attacks to signal and mount a defense. frontiersin.org For instance, oxylipins derived from this compound can mediate systemic resistance in plants. frontiersin.org Interestingly, pathogenic fungi also produce oxylipins, suggesting a form of cross-kingdom communication where these molecules can influence the outcome of the interaction. frontiersin.org Some fungal oxylipins are structurally similar to plant defense signals, indicating a potential for molecular mimicry to manipulate the host's defense responses. frontiersin.org For example, 9-hydroxy-10,12-octadecadienoic acid (9-HODE), a derivative of this compound, is produced by some fungi and can play a role in pathogenesis. apsnet.org
Furthermore, 9,12-octadecadienoic acid is a precursor for a variety of vital biomolecules in insects, influencing their physiology and ecological success. oup.comnih.govresearchgate.net While most animals must obtain this essential fatty acid from their diet, some insects, like termites, have evolved the ability to synthesize it de novo. oup.comnih.govresearchgate.net This capability is thought to be a key evolutionary adaptation that has contributed to their ecological dominance, particularly in nutrient-poor environments. oup.comnih.gov In insects, this compound also serves as a precursor for cuticular hydrocarbons, which are essential for preventing desiccation and are involved in chemical communication, including the production of pheromones. oup.com
The role of 9,12-octadecadienoic acid in the gut microbiome is another emerging area of research. Gut bacteria can metabolize this compound into various derivatives with distinct biological activities, influencing host health. frontiersin.org This highlights the importance of the interplay between diet, the gut microbiota, and host physiology, with 9,12-octadecadienoic acid acting as a key metabolic node.
Biotechnological Applications in Metabolic Engineering
The diverse biological activities and industrial relevance of 9,12-octadecadienoic acid and its derivatives have spurred significant interest in developing biotechnological methods for their production. Metabolic engineering of oleaginous microorganisms, such as yeasts and fungi, offers a promising and sustainable alternative to traditional chemical synthesis or extraction from natural sources. nih.govmdpi.comfrontiersin.org
Oleaginous yeasts like Yarrowia lipolytica and fungi like Mortierella alpina are natural lipid accumulators and have been successfully engineered to enhance the production of 9,12-octadecadienoic acid. mdpi.comresearchgate.net Strategies often involve the overexpression of key enzymes in the fatty acid biosynthesis pathway, such as Δ12-desaturase, which is responsible for converting oleic acid to this compound. frontiersin.orgresearchgate.net For instance, heterologous expression of the Δ12-desaturase gene from Coprinopsis cinerea in a mutant strain of M. alpina resulted in a five-fold increase in the production rate of this compound. researchgate.net
Furthermore, metabolic engineering efforts have focused on producing valuable derivatives of 9,12-octadecadienoic acid, such as conjugated linoleic acids (CLAs), which have reported health benefits. nih.gov By introducing genes encoding enzymes like this compound isomerase from Propionibacterium acnes into Y. lipolytica, researchers have successfully produced CLAs. nih.gov Combining this with other genetic modifications, such as eliminating competing metabolic pathways like β-oxidation, has further boosted production yields. nih.gov
The table below showcases examples of metabolic engineering strategies employed to increase the production of 9,12-octadecadienoic acid and its derivatives in various microorganisms.
| Microorganism | Engineering Strategy | Target Product | Outcome |
| Yarrowia lipolytica | Overexpression of FAD2 gene | 9,12-Octadecadienoic acid | Increased this compound content up to 65.2% |
| Mortierella alpina | Heterologous expression of Δ12-desaturase gene | 9,12-Octadecadienoic acid | 5-fold increase in production rate |
| Yarrowia lipolytica | Expression of this compound isomerase gene and elimination of β-oxidation | Conjugated Linoleic Acids (CLAs) | CLA content reached 302 mg/L |
| Rhodosporidium toruloides | Inducible expression of Δ12-desaturase gene | 9,12-Octadecadienoic acid | Final titer of 1.3 g/L |
Development of Advanced Analytical Platforms
The increasing complexity of research into 9,12-octadecadienoic acid and its numerous isomers and metabolites necessitates the development of sophisticated analytical platforms for their accurate identification and quantification. The structural similarity among these compounds presents a significant analytical challenge.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) remains a cornerstone for the analysis of fatty acids, often after derivatization to their more volatile methyl esters (FAMEs). researchgate.netphcog.comresearchgate.net High-resolution capillary GC columns are essential for separating various isomers. aocs.org For definitive structural elucidation, especially of double bond positions, derivatization techniques to form adducts, such as with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), are employed prior to GC-MS analysis. aocs.org
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS), has emerged as a powerful tool. mdpi.comnih.gov Reversed-phase LC can separate fatty acids based on chain length and degree of unsaturation. mdpi.com For the challenging separation of geometrical and positional isomers, silver-ion HPLC (Ag+-HPLC) has proven to be particularly effective. aocs.org Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information by analyzing the fragmentation patterns of the parent ions. nih.gov
Emerging technologies are further enhancing analytical capabilities. Hyperspectral imaging (HSI) combined with deep learning algorithms is being explored for the rapid and non-destructive analysis of this compound content in food products. mdpi.com Innovations like supercritical fluid chromatography (SFC) and capillary electrophoresis are also showing promise as environmentally friendly analytical techniques. mdpi.com
The table below outlines key analytical techniques used for the analysis of 9,12-Octadecadienoic acid and its derivatives.
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Quantification and identification of fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation based on physicochemical properties followed by mass analysis for structural elucidation. | Analysis of novel hydroperoxides and other metabolites; separation of isomers. mdpi.comnih.gov |
| Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) | Separation of isomers based on the interaction of double bonds with silver ions. | Separation of geometrical and positional isomers of conjugated this compound. aocs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Comprehensive identification and quantification of all positional and geometrical isomers. aocs.org |
| Hyperspectral Imaging (HSI) | Combines imaging and spectroscopy to obtain both spatial and spectral information. | Rapid, non-destructive prediction of this compound content in food matrices. mdpi.com |
Q & A
Q. How does 9,12-Octadecadienoic acid modulate oxidative stress in cancer cells?
- Mechanistic Approach :
- ROS Scavenging : DPPH assay shows IC₅₀ values correlating with antioxidant activity .
- Gene Expression : qPCR to assess Nrf2/ARE pathway activation in HCT-116 cells .
Contradictions and Limitations
- Omega-3 vs. Omega-6 : Clarify classification using IUPAC nomenclature and lipid databases .
- Bioactivity Variability : Context-dependent effects (e.g., cell type, concentration) necessitate rigorous controls .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
